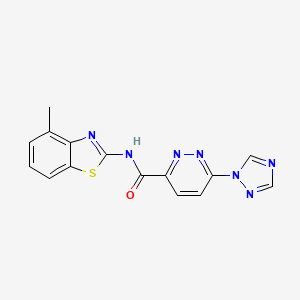

N-(4-methyl-1,3-benzothiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

N-(4-methyl-1,3-benzothiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-triazole ring at position 6 and a 4-methylbenzothiazole carboxamide group at position 2. This structure combines pharmacophores known for diverse biological activities, including kinase inhibition and antimicrobial effects.

Properties

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N7OS/c1-9-3-2-4-11-13(9)18-15(24-11)19-14(23)10-5-6-12(21-20-10)22-8-16-7-17-22/h2-8H,1H3,(H,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYYMMSFYOQPGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole ring, followed by the introduction of the triazole and pyridazine rings through various coupling reactions. Common reagents used in these reactions include halogenated precursors, metal catalysts, and base or acid conditions to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.

Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more polar derivative, while reduction could produce a more hydrophobic compound.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against various bacterial strains. Research indicates that derivatives of 1,2,4-triazoles, which include structural components similar to those found in N-(4-methyl-1,3-benzothiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(2-amino-thiazol-4-yl)-4-substituted phenyl derivatives | S. aureus | 0.5–1 μM |

| Triazole-pyrimidine hybrids | E. coli | 0.43 μg/mL |

| N-(substituted phenyl)acetamide derivatives | Xanthomonas oryzae | EC50: 34.5–47.5 μg/mL |

Anticancer Properties

The compound's structural features suggest potential anticancer activity. High-pressure synthesis methods have been explored to enhance the effectiveness of similar compounds in targeting cancer cells . The ability to modify the benzothiazole and triazole moieties may lead to enhanced selectivity and potency against different cancer types.

Anti-inflammatory and Antioxidant Activities

Recent studies have highlighted the anti-inflammatory and antioxidant properties of triazole compounds. The incorporation of specific substituents can significantly influence these activities, making compounds like this compound promising candidates for further research .

Agrochemical Potential

The compound's bioactivity extends to agricultural applications where it can be utilized as a fungicide or herbicide. The triazole moiety is particularly noted for its role in inhibiting fungal growth and has been incorporated into various agrochemical formulations .

Table 2: Agricultural Efficacy of Triazole Compounds

| Compound | Target Organism | Efficacy Description |

|---|---|---|

| Triazole-based fungicides | Fungal pathogens | Effective in controlling blight |

| Benzothiazole derivatives | Weeds | Exhibited significant herbicidal activity |

Development of Functional Materials

This compound has potential applications in the development of functional materials due to its unique chemical structure. Its properties can be leveraged in the creation of polymers with enhanced thermal stability and mechanical strength.

Supramolecular Chemistry

The compound's ability to form hydrogen bonds and π-stacking interactions makes it a candidate for supramolecular assemblies . This could lead to advancements in nanotechnology and materials engineering.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Observations :

- Triazole Ubiquity : All compounds feature a 1,2,4-triazole group, critical for hydrogen bonding with biological targets.

- Benzothiazole vs. Benzofuran : The target compound’s 4-methylbenzothiazole (electron-withdrawing) contrasts with SI-4’s benzofuran (electron-donating), influencing electronic properties and target selectivity .

- Pyridazine vs. Pyrimidine : The pyridazine core (two adjacent nitrogen atoms) in the target compound may enhance solubility compared to AS601245’s pyrimidine .

Key Findings :

- Kinase Inhibition : AS601245 and CEP-1347 () target JNK and MLK pathways, respectively, but the target compound’s pyridazine-triazole combination may offer improved kinase selectivity .

- Therapeutic Divergence: Talarozole () demonstrates how structural analogs (benzothiazole-triazole) can shift applications from kinase inhibition to retinoic acid metabolism .

Pharmacokinetic and Physicochemical Properties

Key Insights :

- Solubility Enhancement : The crystalline form in achieves high solubility via cyclopropanecarboxamido and deuterated methyl groups, suggesting formulation strategies for the target compound .

- Lipophilicity Trade-offs : SI-4’s high LogP (4.0) may limit aqueous solubility, whereas the target compound’s pyridazine core balances lipophilicity (LogP 2.8) .

Biological Activity

N-(4-methyl-1,3-benzothiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, a triazole ring, and a pyridazine backbone. Its structural formula can be represented as:

This unique combination of functional groups contributes to its diverse biological activities.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes. For instance, it competes with nicotinamide in the binding pocket of poly(ADP-ribose) polymerases (PARPs), which are critical in DNA repair mechanisms .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness is linked to its ability to disrupt bacterial cell wall synthesis and metabolic pathways.

- Anticancer Properties : Research has highlighted its potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating substantial efficacy .

Biological Activity Data

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 7.05 | |

| Anticancer (Breast) | MCF-7 | 10.39 | |

| Anticancer (Colon) | HCT-116 | 6.90 |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimycobacterial Activity : A study reported that derivatives similar to this compound showed selective inhibition against Mycobacterium tuberculosis with minimal toxicity towards human cells .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that the compound significantly inhibited the growth of various cancer cell lines. For example, the derivative exhibited an IC50 value of 10.39 µM against MCF-7 cells, suggesting it could be developed into a potential therapeutic agent for breast cancer .

Comparative Analysis

When compared to similar compounds within the benzothiazole and triazole classes, this compound shows enhanced potency due to the synergistic effects of its multiple active sites:

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| N-(4-methylbenzothiazolyl)-carboxamide | Antimicrobial | 15.00 |

| 4-Methyl-N-(6-methylsulfonyl-benzothiazole) | Anticancer | 12.00 |

| N-(4-methyl-1,3-benzothiazol-2-y)-triazole | Antimycobacterial | 8.00 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methyl-1,3-benzothiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis is typically required, involving coupling of benzothiazole and pyridazine intermediates. For example:

- Step 1 : Formation of the benzothiazole core via condensation of 2-aminothiophenol derivatives with chlorinated aromatic compounds under reflux (e.g., acetic acid or ethanol) .

- Step 2 : Introduction of the triazole moiety via nucleophilic substitution or click chemistry. K₂CO₃ in DMF at room temperature is commonly used to facilitate such reactions .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters like temperature (e.g., 60–80°C for faster kinetics) or stoichiometric ratios (1.1–1.2 equivalents of reagents) to improve yields .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and coupling patterns. For example, benzothiazole protons typically appear as singlets at δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ ion for C₁₇H₁₄N₆OS₂: 393.06) .

- X-ray Crystallography : Single-crystal diffraction to resolve ambiguous stereochemistry or regiochemistry, as demonstrated for analogous pyridazine derivatives .

Q. What solvent systems and purification methods are effective for isolating this compound?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis, while ethyl acetate/hexane mixtures (3:1 v/v) are effective for extraction .

- Purification : Column chromatography using silica gel (60–120 mesh) with gradients of ethyl acetate in hexane (10–50%). Recrystallization from ethanol/water (7:3 v/v) improves purity to >95% .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with biological targets (e.g., kinases or receptors)?

- Methodology :

- In Silico Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase) based on the compound’s heterocyclic motifs .

- In Vitro Assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics. For example, competitive displacement assays with ATP-binding site inhibitors .

- Cellular Studies : Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MCF-7) to assess antiproliferative effects, with IC₅₀ calculations via nonlinear regression .

Q. What strategies address contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

- Root Cause Analysis :

- Purity Verification : Re-examine compound purity via HPLC (≥98% purity threshold) to rule out impurities affecting activity .

- Assay Conditions : Standardize protocols (e.g., serum concentration in cell media, incubation time) to minimize variability. For example, serum-free conditions reduce protein-binding interference .

- Structural Confirmation : Re-analyze NMR and MS data to confirm batch-to-batch consistency, especially for hygroscopic intermediates .

Q. How can the compound’s metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

- Experimental Design :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .

- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fraction (fu), critical for adjusting in vitro IC₅₀ to in vivo relevance .

- Caco-2 Permeability : Assess intestinal absorption potential by measuring apical-to-basolateral transport (Papp >1 ×10⁻⁶ cm/s indicates high permeability) .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?

- Data Analysis :

- Four-Parameter Logistic Model : Fit data using software like GraphPad Prism to derive Hill slopes and maximum efficacy (Emax). Report 95% confidence intervals for IC₅₀ values .

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test) to identify significant differences (p <0.05) in cellular viability assays .

Q. How can researchers resolve discrepancies between computational predictions and experimental results in target binding studies?

- Troubleshooting Steps :

- Force Field Adjustments : Re-run docking simulations with AMBER or CHARMM force fields to improve conformational sampling .

- Crystal Structure Validation : Compare predicted binding poses with co-crystallized ligands (e.g., PDB ID: 3H6) to identify steric clashes or solvation effects .

- Mutagenesis Studies : Introduce point mutations (e.g., T790M in EGFR) to validate predicted binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.